molecular formula C25H20ClN3O2 B2462994 1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-84-6

1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2462994
CAS No.: 901268-84-6
M. Wt: 429.9
InChI Key: BELSHOVUWLFTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both chloro and methoxy substituents, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate diketone or β-keto ester.

    Quinoline ring construction: The pyrazole intermediate is then subjected to cyclization with an aniline derivative to form the quinoline ring.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings, using reagents like halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified biological activities.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Research explores its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chloro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Compared to other pyrazoloquinolines, 1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

    1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the methoxy groups, resulting in different reactivity and biological activity.

    1-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the chloro group, affecting its interaction with molecular targets.

    1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline: Has only one methoxy group, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c1-15-8-10-17(13-20(15)26)29-25-18-6-4-5-7-21(18)27-14-19(25)24(28-29)16-9-11-22(30-2)23(12-16)31-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELSHOVUWLFTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=C(C=C5)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.